

Schisandrin C Epoxide: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: Schisandrin C epoxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Schisandrin C epoxide**, a natural lignan. Due to the limited publicly available data on its biological activity, this document focuses on its fundamental characteristics and the methodologies for its isolation and analysis, drawing comparisons with its more extensively studied precursor, Schisandrin C, where relevant.

Core Physical and Chemical Properties

Schisandrin C epoxide is a lignan that has been identified in the seeds of *Clerodendron inerme* and *Schisandra chinensis*[1][2]. As a derivative of Schisandrin C, it belongs to the dibenzocyclooctadiene lignan class of natural products. Its core physicochemical data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₂ O ₇	[1]
Molecular Weight	398.41 g/mol	[1]
CAS Number	81345-36-0	[1]
Appearance	Powder	[2]
Purity	≥98% (as commercially available)	[2]
Natural Source(s)	Clerodendron inerme seeds, Schisandra chinensis (Turcz.) Baill. seeds	[1][2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage (Solid)	Up to 24 months at 2-8°C	[2]
Storage (Solution)	Aliquoted in sealed vials at -20°C for up to two weeks is recommended. Avoid repeated freeze-thaw cycles.	[2][3]

Experimental Protocols & Methodologies

Detailed experimental data for **Schisandrin C epoxide** is sparse. However, based on the initial isolation report and standard phytochemical practices, the following methodologies are relevant.

The first isolation of **Schisandrin C epoxide** was reported by Spencer et al. in 1981 from the seeds of *Clerodendron inerme*[1]. While the specific details of the original protocol are not fully available, a generalized workflow for extracting lignans from seed material can be constructed based on established phytochemical techniques.

Objective: To extract, separate, and purify **Schisandrin C epoxide** from dried seed material.

Materials:

- Dried and powdered seeds of *Clerodendron inerme* or *Schisandra chinensis*.
- Solvents: Hexane (or petroleum ether), ethanol (or methanol), ethyl acetate, water.
- Chromatography media: Silica gel for column chromatography, C18 silica for reverse-phase HPLC.
- Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, chromatography columns).

Methodology:

- Defatting: The powdered seed material is first extracted with a non-polar solvent like hexane using a Soxhlet apparatus to remove lipids and fats, which can interfere with subsequent steps.
- Lignan Extraction: The defatted plant material is then air-dried and subsequently extracted with a polar solvent, typically 80-95% ethanol or methanol, to extract the lignans^[4]. This is often performed over several hours with heating.
- Solvent Partitioning: The resulting crude ethanol/methanol extract is concentrated under reduced pressure using a rotary evaporator. The concentrated residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - Preparative HPLC: Fractions identified as containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reverse-phase (C18) column, to yield the pure compound.

- **Characterization:** The final purified compound's structure and purity are confirmed using analytical techniques. The original study utilized X-ray crystallography for definitive structure determination[1]. Modern methods would include HPLC-MS/MS for purity and mass determination, and 1D/2D NMR spectroscopy for structural elucidation.



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Generalized workflow for the isolation of **Schisandrin C epoxide**.

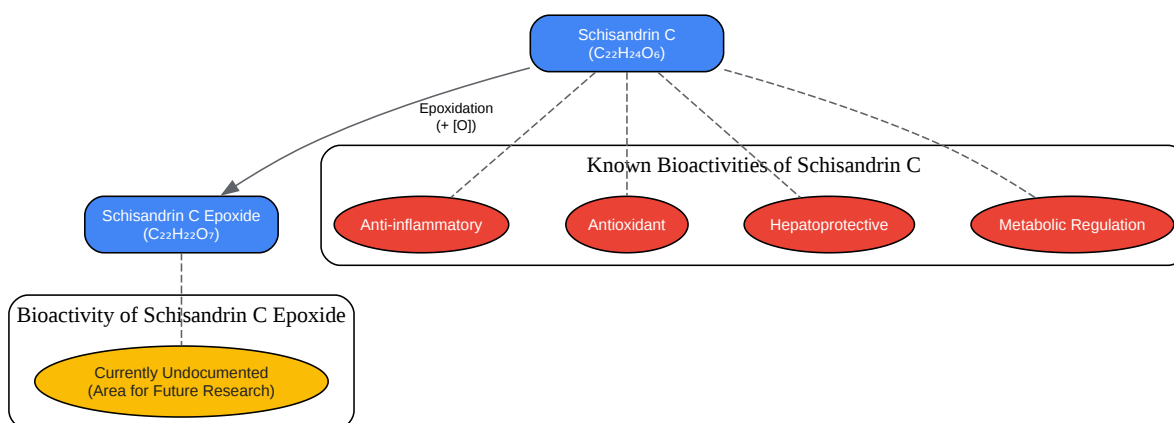
Biological and Pharmacological Activity

As of this writing, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanism of action of **Schisandrin C epoxide**. Commercial suppliers list it as a natural product for research purposes, but do not provide bioactivity data[1][5].

For context, the parent compound, Schisandrin C, is a well-researched lignan with a broad spectrum of documented biological activities, including:

- **Anti-inflammatory and Antioxidant Effects:** Schisandrin C has been shown to inhibit inflammatory pathways such as MAPK and NF- κ B and to promote antioxidant responses[5].
- **Hepatoprotective Activity:** It is known to protect liver cells from injury.
- **Anti-cancer Properties:** Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines[2].
- **Metabolic Regulation:** It is involved in regulating lipid metabolism and adipogenesis through pathways like AMPK signaling[2].

The presence of the epoxide functional group on **Schisandrin C epoxide** suggests that its reactivity and biological profile may differ significantly from Schisandrin C. Epoxides are known to be reactive electrophiles that can interact with biological nucleophiles, a property that can lead to either therapeutic effects or toxicity. Elucidating the bioactivity of **Schisandrin C epoxide** remains a key area for future investigation.



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Chemical relationship and known bioactivities of Schisandrin C vs. its epoxide.

Conclusion and Future Directions

Schisandrin C epoxide is a well-characterized natural lignan from a physicochemical standpoint. However, a significant knowledge gap exists regarding its biological function and pharmacological potential. While the activities of its parent compound, Schisandrin C, are well-documented, these cannot be extrapolated to the epoxide derivative.

Future research should prioritize the biological screening of **Schisandrin C epoxide** to determine its cytotoxic, anti-inflammatory, antioxidant, and other potential pharmacological effects. Investigating its mechanism of action and identifying its molecular targets will be crucial for assessing its potential as a lead compound in drug development.

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